molecular formula C11H15F3O4SSi B1590116 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate CAS No. 556812-41-0

4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

Cat. No. B1590116
CAS RN: 556812-41-0
M. Wt: 328.38 g/mol
InChI Key: IPZYLSPWZUDOHB-UHFFFAOYSA-N
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Description

“4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate” is a chemical compound with the molecular formula C11H15F3O4SSi and a molecular weight of 328.38 . It is also known by other names such as “4-Methoxy-2-(trimethylsilyl)phenyl Triflate” and "Trifluoromethanesulfonic Acid 4-Methoxy-2-(trimethylsilyl)phenyl Ester" .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate” consists of a phenyl ring substituted with a methoxy group and a trimethylsilyl group. The phenyl ring is further connected to a trifluoromethanesulfonate group .


Chemical Reactions Analysis

“4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate” may be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature . It’s also noted that it can be used in reactions of Polycyclic Arenes, Heteroatom Arylation, Heteroarenes, and Benzannulated Heterocycles .


Physical And Chemical Properties Analysis

“4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate” is a liquid at 20°C . It has a specific gravity of 1.25 and a refractive index of 1.47 . It’s also noted that it should be stored under inert gas and conditions to avoid include air sensitivity .

Scientific Research Applications

Chemical Synthesis

This compound is often used in chemical synthesis due to its unique properties. It can act as a reagent in various chemical reactions .

Aryne Chemistry

It serves as an important ortho-benzyne precursor in aryne chemistry . Arynes are highly reactive intermediates in organic chemistry, and this compound can help generate them under mild conditions .

Generation of Benzyne

This compound can be used to generate benzyne, a highly reactive intermediate, under mild conditions of simple fluoride treatment at room temperature .

Polycyclic Arenes

It’s applied in reactions of Polycyclic Arenes . These are compounds that contain two or more aromatic rings.

Heteroatom Arylation

This compound is used in Heteroatom Arylation , a process that involves the introduction of an aryl group into a molecule.

Heteroarenes and Benzannulated Heterocycles

It’s also used in reactions involving Heteroarenes and Benzannulated Heterocycles . These are important classes of compounds in organic chemistry.

Carbon Arylations

Finally, it’s used in Carbon Arylations , a type of reaction where an aryl group is introduced into a carbon atom in a molecule.

Mechanism of Action

In general, the mechanism of action of a chemical compound refers to how it interacts with its target, which could be a protein, enzyme, or cell. The mode of action describes the specific biochemical interaction through which the substance produces its pharmacological effect. This usually includes a description of the various chemical interactions and pathways that lead to the pharmacological effect .

The pharmacokinetics of a compound refers to how the body absorbs, distributes, metabolizes, and excretes the compound. Factors such as the compound’s chemical structure, formulation, route of administration, and dose can affect its pharmacokinetics .

The action environment of a compound refers to the conditions under which the compound is most effective. This can include factors such as temperature, pH, presence of other compounds, and the specific characteristics of the target organism or cell .

Safety and Hazards

This compound is classified as dangerous and may cause severe skin burns and eye damage. It may also be corrosive to metals . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, and ensuring proper disposal of contents/container to an approved waste disposal plant .

properties

IUPAC Name

(4-methoxy-2-trimethylsilylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3O4SSi/c1-17-8-5-6-9(10(7-8)20(2,3)4)18-19(15,16)11(12,13)14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZYLSPWZUDOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3O4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479465
Record name 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

CAS RN

556812-41-0
Record name 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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